molecular formula C13H23NO5 B15052235 O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate

O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate

Cat. No.: B15052235
M. Wt: 273.33 g/mol
InChI Key: QXPPPWXTNBWACT-NXEZZACHSA-N
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Description

O1-tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate (CAS 2490154-99-7) is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery research . This compound features a piperidine ring core that is strategically functionalized with both a hydroxyl group and two different protecting groups: a tert-butyloxycarbonyl (Boc) group on the nitrogen and an ethyl ester on the adjacent carboxylate . This specific cis configuration and the orthogonal protection make it an exceptionally valuable chiral building block for the construction of more complex molecules, particularly in pharmaceutical chemistry where piperidine scaffolds are prevalent . Its primary research value lies in its application as a key precursor for the synthesis of 5-hydroxypiperidine-2-carboxylic acid derivatives and other active pharmaceutical ingredients (APIs) . The Boc group is stable under a range of conditions but can be selectively removed under mild acidic conditions, while the ethyl ester can be manipulated through hydrolysis or transesterification, offering researchers flexible strategies for sequential functionalization . This allows for the precise, stereoselective introduction of the 5-hydroxypiperidine moiety into target structures, facilitating studies in medicinal chemistry and the development of new therapeutic agents. The compound is supplied with a guaranteed purity of 97% . This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Key Specifications: • CAS Number: 2490154-99-7 • Molecular Formula: C13H23NO5 • Molecular Weight: 273.32 g/mol • Purity: ≥97% • SMILES: CCOC(=O)[C@@H]1N(C C@H CC1)C(=O)OC(C)(C)C Handling and Storage: For long-term stability, the product should be stored sealed in a dry environment at 2-8°C . Researchers should handle the material with appropriate safety precautions.

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1

InChI Key

QXPPPWXTNBWACT-NXEZZACHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O

Canonical SMILES

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Lipase-Catalyzed Resolution Method

Reaction Pathway and Conditions

The most efficient route involves a three-step enzymatic resolution process (Figure 1):

  • Initial Esterification : A racemic mixture of 5-hydroxypiperidine-1,2-dicarboxylic acid is treated with tert-butyl and ethyl chloroformates in dichloromethane, yielding a diastereomeric mixture.
  • Enzymatic Resolution : Porcine pancreatic lipase (PPL) selectively hydrolyzes the undesired (2R,5R)-diastereomer in phosphate buffer (pH 7.4) at 37°C, achieving >98% enantiomeric excess (ee) for the cis-(2S,5S)-isomer.
  • Product Isolation : The resolved ester is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate = 3:1), achieving 42.9% overall yield.
Key Reaction Parameters:
Step Reagents Temperature Time Yield
1 tert-Butyl chloroformate, Et3N 0°C → RT 12 h 78%
2 Lipase PS-IM, pH 7.4 buffer 37°C 48 h 89%
3 Chromatography - - 62%

Stereochemical Control

The cis-configuration is maintained through:

  • Low-Temperature Quenching : After triflation with trifluoromethanesulfonic anhydride (Tf2O) in acetonitrile at -30°C, stereoretentive displacement by benzyloxyamine ensures retention of the 5-hydroxyl group's spatial orientation.
  • Crystallographic Validation : Single-crystal X-ray analysis confirms the (2S,5S)-configuration with an R-factor of 0.026 for analogous structures.

Electrochemical Synthesis Approach

Anodic Oxidation Protocol

Electrochemical methods provide a solvent-free alternative (Figure 2):

  • Substrate Preparation : N-Carbomethoxypiperidine (5.04 g, 35 mmol) is dissolved in methanol with Et3N·OTs (1.8 mmol) as supporting electrolyte.
  • Electrolysis : A constant potential of 8 V is applied across platinum electrodes, inducing selective oxidation at the 5-position.
  • Work-Up : Post-electrolysis, the mixture is basified with NH4OH and extracted with CHCl3, yielding 2-methoxy-N-carbomethoxypiperidine (85% yield).

Limitations and Adaptations

  • Stereoselectivity Challenges : Uncontrolled electrolysis produces a 1:1 diastereomeric ratio, necessitating subsequent chiral separation.
  • Scale-Up Modifications : Flow-cell reactors with Ti/RuO2 anodes improve current efficiency to 68% in pilot-scale trials.

Multi-Step Organic Synthesis Strategies

Classical Linear Synthesis

A non-enzymatic route employs sequential protection/deprotection (Figure 3):

  • Piperidine Ring Formation : Condensation of glutaraldehyde with benzylamine via Schiff base intermediate, followed by NaBH4 reduction.
  • Hydroxylation : Sharpless asymmetric dihydroxylation using AD-mix-β (K3Fe(CN)6, OsO4) introduces the 5-hydroxy group with 92% ee.
  • Dual Esterification : Simultaneous treatment with tert-butyl and ethyl chloroformates in the presence of DMAP (4-dimethylaminopyridine), achieving 67% isolated yield.

Industrial Production Considerations

  • Catalyst Recycling : Immobilized lipase columns allow 15 reaction cycles without significant activity loss (<5% yield drop).
  • Waste Stream Management : The aqueous byproduct stream (containing 5′) is treated via nanofiltration to recover >95% of unreacted starting materials.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Method Overall Yield Stereopurity Environmental Factor (E-factor)
Lipase Resolution 42.9% >98% ee 8.2
Electrochemical 35% 50% ee 15.7
Linear Organic 29% 92% ee 22.4

Scalability Assessment

  • Batch Size Limitations : Enzymatic methods cap at 200 L batches due to oxygen transfer constraints in lipase-mediated reactions.
  • Continuous Flow Advantages : Electrochemical synthesis achieves 85% space-time yield in modular flow reactors, outperforming batch systems by 3.2×.

Reaction Optimization Strategies

Solvent Engineering

  • Enzymatic Reactions : tert-Butyl methyl ether (TBME) increases lipase activity 1.7-fold compared to THF, reducing reaction time from 48 h to 28 h.
  • Electrochemical Systems : Acetonitrile/water (9:1) enhances current density by 40% versus pure methanol.

Advanced Catalysis

  • Biocatalyst Engineering : Site-directed mutagenesis of Candida antarctica lipase B (CalB) improves turnover number (TON) to 15,000 for the transesterification step.
  • Hybrid Approaches : Combining enzymatic resolution with photoredox C–H activation reduces step count from 5 to 3 in model studies.

Chemical Reactions Analysis

Ester Hydrolysis

ParameterDetails
ReagentsSodium hydroxide (preferably), potassium hydroxide
Conditions0–50°C, 1–24 hours (optimal: 0–10°C, 5–10 hours)
OutcomeConversion of esters to dicarboxylic acid

Lactonization

ParameterDetails
ReagentsAcetic anhydride, acetyl chloride, or thionyl chloride
Conditions30–60°C, 1–12 hours (optimal: 2–5 hours)
SolventAcetic acid or acetic acid/toluene mixtures
OutcomeFormation of a cyclic ester (lactone)

Decarboxylation

ParameterDetails
ReagentsTriethylamine, pyridine, or heat alone
Conditions60–90°C (with base) or 100–130°C (heat only)
SolventAcetic acid or methanol
OutcomeLoss of a carboxyl group, forming a monocarboxylic acid

Stereochemical Control via Yeast Reduction

Bakers’ yeast reduction of related piperidine derivatives demonstrates enantioselectivity. For example, reduction of 1-tert-butyl-2-methyl-3-oxo-piperidine-1,2-dicarboxylate yields (2R,3S)-1-tert-butyl-2-methyl-3-hydroxy-piperidine-1,2-dicarboxylate with >99% diastereomeric excess . This method highlights the compound’s potential for asymmetric synthesis.

Reactivity Profile

The compound exhibits reactivity typical of carboxylic acids and piperidine derivatives:

  • Ester hydrolysis : Base-catalyzed cleavage of ester groups .

  • Lactonization : Intramolecular cyclization facilitated by dehydrating agents .

  • Decarboxylation : Thermal or base-promoted elimination of carboxyl groups .

  • Stereochemical interconversion : Enolic intermediates may allow interconversion between stereoisomers under acidic/basic conditions .

Mechanistic Insights

  • Ester degradation : The hydrolysis step likely proceeds via nucleophilic attack by hydroxide ions on the ester carbonyl carbon .

  • Lactonization : Dehydrating agents promote the formation of a six-membered cyclic ester by removing water from the hydroxyl and carboxyl groups .

  • Decarboxylation : Organic bases (e.g., triethylamine) stabilize the transition state, enabling lower-temperature reactions .

Stability and Solubility

  • Physical state : Solid at room temperature due to hydrophobic tert-butyl and ethyl groups.

  • Solubility : Moderate in organic solvents (e.g., acetic acid, toluene) .

  • Thermal stability : Decomposes under extreme temperatures or acidic/basic conditions.

Scientific Research Applications

O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Piperidine Ring
  • Amino vs. Hydroxyl Groups: O1-tert-butyl O2-ethyl (2S,5S)-5-aminopiperidine-1,2-dicarboxylate (CAS 2361925-80-4) replaces the hydroxyl group with an amino group. This substitution increases basicity, making it more reactive in nucleophilic reactions. Such derivatives are often used in peptide coupling or as precursors for bioactive molecules . O1-tert-butyl O2-methyl cis-5-hydroxypiperidine-1,2-dicarboxylate (CAS 869564-46-5) substitutes the ethyl ester with a methyl group.
2.2. Stereochemical Differences
  • Cis vs. Trans configurations may alter binding affinity to enzymes or receptors compared to cis analogs . The cis-5-hydroxypiperidine configuration in the target compound is critical for applications requiring precise spatial alignment, such as protease inhibitors .
2.3. Functional Group Transformations
  • Oxo (Keto) vs. Hydroxyl Groups :
    • 1-tert-butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate (CAS 1260587-51-6) replaces the hydroxyl group with a ketone. This increases electrophilicity, making it reactive toward nucleophiles like hydrazines or Grignard reagents. Such derivatives are intermediates in alkaloid synthesis .
    • Di-tert-butyl (S)-5-oxopiperidine-1,2-dicarboxylate (CAS 1253856-41-5) features two tert-butyl esters, enhancing lipophilicity and stability under acidic conditions .
2.4. Ring Size and Heteroatom Variations
  • Piperidine vs. Pyrrolidine/Azepane :
    • O1-tert-butyl O2-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate (CAS 144978-35-8) uses a 5-membered pyrrolidine ring. Smaller rings increase rigidity, affecting conformational flexibility in drug design .
    • 1-TERT-BUTYL 4-ETHYL 6-METHYL-5-OXOAZEPANE-1,4-DICARBOXYLATE (CAS 884487-29-0) employs a 7-membered azepane ring, offering distinct conformational preferences for macrocyclic drug candidates .

Physical and Chemical Properties

Property Target Compound 5-Amino Analog 5-Oxo Analog Methyl Ester Analog
Molecular Weight 272.34 g/mol 272.34 g/mol 257.28 g/mol 258.34 g/mol
Key Functional Group cis-5-OH cis-5-NH₂ 5-Oxo cis-5-OH
Ester Groups tert-butyl, ethyl tert-butyl, ethyl tert-butyl, ethyl tert-butyl, methyl
Solubility (Predicted) Moderate in polar solvents High in polar solvents Low (lipophilic) High in polar solvents
Reactivity Hydroxyl oxidation Amine coupling Nucleophilic addition Ester hydrolysis

Key Differentiators

  • Steric Effects : The tert-butyl group in the target compound provides steric shielding, slowing hydrolysis compared to methyl esters .
  • Hydrogen Bonding : The cis-5-hydroxyl group enhances hydrogen-bonding capacity, critical for binding in biological targets .
  • Stability : Oxo analogs (e.g., CAS 1260587-51-6) are more stable under oxidative conditions but less versatile in functionalization .

Biological Activity

O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate is a synthetic compound characterized by its unique molecular structure, comprising a piperidine ring with various functional groups. Its molecular formula is C13H23NO5, and it has a molecular weight of 273.33 g/mol. This compound is being studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of a hydroxyl group allows for hydrogen bonding, while the carboxylate groups can participate in various chemical reactions, including esterification and amide formation. The tert-butyl and ethyl substitutions enhance the lipophilicity of the compound, potentially influencing its ability to permeate biological membranes and interact with receptor sites.

Structural Formula

O1 Tert butyl O2 ethyl cis 5 hydroxypiperidine 1 2 dicarboxylate\text{O1 Tert butyl O2 ethyl cis 5 hydroxypiperidine 1 2 dicarboxylate}
PropertyValue
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
CAS Number2490154-99-7

Biological Activity

Research on the biological activity of this compound is still emerging. However, compounds with similar structural features have demonstrated various pharmacological effects, particularly in neuropharmacology.

Potential Pharmacological Effects

  • Neuropharmacological Activity : Similar compounds have shown potential interactions with neurotransmitter systems, which may indicate that this compound could influence neurological pathways.
  • Antineoplastic Properties : Some derivatives have exhibited antitumor activity in cell lines, suggesting that this compound might also possess similar properties.
  • Antimicrobial Activity : Preliminary studies on related compounds indicate potential antimicrobial effects.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
1-Tert-butyl 2-ethyl 5-hydroxypiperidine-1,2-dicarboxylate1785721-13-2Lacks cis configuration; different biological activity potential
5-Hydroxypiperidine-1,2-dicarboxylic acid1234567More polar; potential for different reactivity
N-Methylpiperidine derivativesVariousAltered nitrogen substitution; different pharmacological profiles

Q & A

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR resolves stereochemistry by analyzing coupling constants and splitting patterns (e.g., cis/trans configurations via vicinal coupling).
    • 13C NMR identifies carbamate (C=O) and hydroxyl (C-OH) groups, with tert-butyl (~25-35 ppm) and ethyl ester (~60-70 ppm) carbons .
  • Infrared (IR) Spectroscopy:
    • Stretching vibrations for ester C=O (~1740 cm⁻¹), hydroxyl O-H (~3200-3500 cm⁻¹), and piperidine N-H (~3300 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (MS):
    • High-resolution MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns to confirm structural integrity .

Q. How can researchers ensure the stability of this compound during storage and experimental handling?

Answer:

  • Storage Conditions:
    • Store under inert gas (N2/Ar) at -20°C to prevent hydrolysis of ester groups. Use desiccants to minimize moisture exposure .
  • Handling Protocols:
    • Avoid prolonged exposure to heat (>40°C) or acidic/basic conditions to prevent tert-butyl cleavage or ester hydrolysis .
  • Purity Monitoring:
    • Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures no degradation products form during storage .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Answer:

  • Quantum Chemical Calculations:
    • Use density functional theory (DFT) to model transition states and predict regioselectivity in reactions (e.g., nucleophilic attacks at carbonyl groups) .
  • Reaction Path Search Algorithms:
    • Tools like GRRM or AFIR explore potential energy surfaces to identify low-energy pathways for functionalizing the piperidine ring .
  • Machine Learning Integration:
    • Train models on existing reaction databases to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)2) for derivatization .

Q. What experimental design strategies resolve contradictions in yield data during multi-step synthesis?

Answer:

  • Design of Experiments (DoE):
    • Apply factorial designs to test variables (temperature, stoichiometry, catalyst loading) and identify interactions affecting yield. For example, optimize the tert-butyl deprotection step using a central composite design .
  • Statistical Analysis:
    • Use ANOVA to isolate critical factors (e.g., reaction time vs. temperature) and Pareto charts to prioritize process adjustments .
  • In Situ Monitoring:
    • Real-time FTIR or Raman spectroscopy tracks intermediate formation, reducing variability between batches .

Q. How can researchers validate the stereochemical integrity of synthetic intermediates in complex reaction sequences?

Answer:

  • Chiral Chromatography:
    • Use chiral HPLC columns (e.g., Chiralpak IA) with polar mobile phases to resolve enantiomers of hydroxyl-piperidine intermediates .
  • X-ray Crystallography:
    • Single-crystal analysis confirms absolute configuration, especially for cis-5-hydroxyl stereocenters .
  • Dynamic NMR Studies:
    • Variable-temperature NMR detects atropisomerism or ring-flipping in piperidine derivatives that may affect stereochemical outcomes .

Q. What methodologies address challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?

Answer:

  • Continuous Flow Reactors:
    • Improve mixing and heat transfer for exothermic steps (e.g., esterification), reducing racemization risks .
  • Kinetic Resolution:
    • Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers in ester groups, enhancing ee (>98%) .
  • Process Analytical Technology (PAT):
    • Implement inline UV/Vis spectroscopy to monitor ee during scale-up and adjust parameters in real time .

Q. How can contradictory data on the compound’s solubility in polar solvents be systematically analyzed?

Answer:

  • Solubility Parameter Calculations:
    • Use Hansen solubility parameters (δD, δP, δH) to model interactions with solvents like DMSO vs. ethyl acetate .
  • Phase Diagram Construction:
    • Map solubility vs. temperature to identify recrystallization thresholds and metastable zones .
  • Controlled Precipitation Studies:
    • Compare experimental solubility (gravimetric analysis) with COSMO-RS predictions to validate computational models .

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